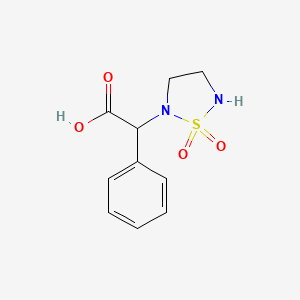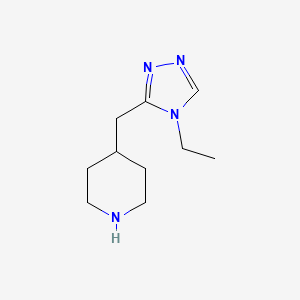
Acide 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-2-phénylacétique
Vue d'ensemble
Description
“4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1368435-70-4 . It has a molecular weight of 242.26 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is 1S/C9H10N2O4S/c12-9 (13)7-1-3-8 (4-2-7)11-6-5-10-16 (11,14)15/h1-4,10H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Tests pharmaceutiques
Acide 2-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-2-phénylacétique : est utilisé dans les tests pharmaceutiques comme un étalon de référence de haute qualité . Sa structure moléculaire précise et sa pureté en font un excellent candidat pour garantir la précision des expériences pharmacologiques et des processus de développement de médicaments.
Chimie médicinale
En chimie médicinale, la fonctionnalité acide carboxylique de ce composé lui permet de servir de bloc de construction pour la synthèse de molécules plus complexes . Il peut être utilisé pour créer de nouveaux composés aux effets thérapeutiques potentiels, contribuant à la découverte de nouveaux médicaments.
Agriculture
La polyvalence du composé s’étend à l’agriculture, où il peut être utilisé dans la synthèse d’agrochimiques . Ses propriétés chimiques pourraient être exploitées pour développer des pesticides ou des herbicides plus efficaces et respectueux de l’environnement.
Science des matériaux
En science des matériaux, l’this compound peut contribuer à la création de nouveaux polymères ou revêtements . Sa structure moléculaire pourrait fournir des interactions uniques avec d’autres matériaux, conduisant à des applications innovantes dans diverses industries.
Science de l’environnement
Ce composé est également pertinent en science de l’environnement, en particulier dans l’étude de la chimie des sols et de l’eau . Il peut être utilisé comme traceur ou réactif dans les échantillons environnementaux pour comprendre les processus chimiques et le comportement des polluants.
Biochimie
En biochimie, le composé trouve des applications dans les études enzymatiques et l’analyse des voies métaboliques . Sa structure unique peut aider à sonder la fonction des enzymes ou dans la synthèse de biomolécules.
Pharmacologie
Enfin, en pharmacologie, l’this compound est important pour les études sur l’action et l’interaction des médicaments . Il peut être utilisé pour étudier la pharmacodynamique et la pharmacocinétique de nouveaux candidats médicaments.
Safety and Hazards
The safety information for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJNCDLMXRGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)

![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)


![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)
![[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470182.png)

